molecular formula C15H12N2O B594869 3-(2-Cyanophenyl)-N-methylbenzamide CAS No. 1365272-05-4

3-(2-Cyanophenyl)-N-methylbenzamide

Cat. No.: B594869
CAS No.: 1365272-05-4
M. Wt: 236.274
InChI Key: SGLOTVGJRDAHFM-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group attached to the benzamide structure

Scientific Research Applications

3-(2-Cyanophenyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

Perampanel, a non-competitive AMPA glutamate receptor antagonist used to treat partial-onset seizures, decreases neuronal excitation .

Safety and Hazards

For the compound “(2-CYANOPHENYL)ACETIC ACID”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

A series of novel hybrid molecules were synthesized, comprising electron-donating carbazole and electron-accepting nitrile groups. These molecules demonstrated suitable frontier molecular orbital (FMO) energy levels and ensured good thermal and morphological stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanophenyl)-N-methylbenzamide typically involves the reaction of 2-cyanobenzoic acid with N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyanophenyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-cyanobenzoic acid derivatives.

    Reduction: 2-aminophenyl-N-methylbenzamide.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Comparison with Similar Compounds

    3-(2-Cyanophenyl)quinazolin-4(3H)-one: Shares the cyanophenyl group but differs in the core structure.

    N-(2-Cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Contains a similar cyanophenyl group but has a different functional group attached.

Uniqueness: 3-(2-Cyanophenyl)-N-methylbenzamide is unique due to its specific combination of the cyanophenyl and benzamide groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

3-(2-cyanophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-17-15(18)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLOTVGJRDAHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742872
Record name 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-05-4
Record name [1,1′-Biphenyl]-3-carboxamide, 2′-cyano-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Cyano-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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